![molecular formula C5H5N3O4 B3059478 3-Methyl-5-nitrouracil CAS No. 25912-37-2](/img/structure/B3059478.png)
3-Methyl-5-nitrouracil
Overview
Description
3-Methyl-5-nitrouracil is a nucleoside with two independent molecules in its crystal structure . The pyrimidine ring of the molecule is almost planar .
Synthesis Analysis
3-Methyl-5-nitro-1-(4-nitrophenyl)uracil has been obtained by regioselective arylation of uracil using 4-nitrofluorobenzene, followed by methylation at the nitrogen atom N-3 and subsequent nitration of the uracil ring . The synthesized compounds were purified by recrystallization .Molecular Structure Analysis
The molecules of 3-Methyl-5-nitrouracil are approximately planar. The nitro group makes a dihedral angle of 1.3 (4)° with the plane of the six-membered ring .Chemical Reactions Analysis
The molecules of 3-Methyl-5-nitrouracil are connected into dimers by means of N—H⋯O hydrogen bonds .Scientific Research Applications
- Recent Findings : Crystal engineering studies have compared known crystal structures incorporating neutral or ionic 5-nitrouracil. Efficient blue-light generation occurs when a neutral 5-nitrouracil molecule resides in an acentric crystalline environment .
Nonlinear Optics (NLO) and Optoelectronics
Antitumor Activity
Mechanism of Action
Target of Action
It’s known that uracil derivatives, which include 3-methyl-5-nitrouracil, have significant biological importance . They are often used in the treatment of various cancers, including breast, prostate, and liver cancer .
Mode of Action
It’s known that the molecules of this compound are approximately planar . The nitro group makes a dihedral angle of 1.3° with the plane of the six-membered ring . This coplanar disposition is a reason for the changes in valence angles in the vicinity of the nitro group . Molecules are connected into dimers by means of N—H⋯O hydrogen bonds, and these dimers make larger structures with the help of relatively short C—H⋯O hydrogen bonds .
Biochemical Pathways
It’s known that 5-nitrouracil, a related compound, has been classified as a “channel hydrate” in which dehydration proceeds principally by the exit of the water molecules along channels in the structure .
Pharmacokinetics
The molecules of this compound are approximately planar , which might influence its bioavailability.
Result of Action
It’s known that 5-nitrouracil derivatives, which include 3-methyl-5-nitrouracil, exhibit antitumor activity on leukemia p388 cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Methyl-5-nitrouracil. For instance, environmental factors can alter the hyper/hypomethylation of human cancer suppressor gene promoters, proto-oncogene promoters, and the whole genome, causing low/high expression or gene mutation of related genes, thereby exerting oncogenic or anticancer effects .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-methyl-5-nitro-1H-pyrimidine-2,4-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O4/c1-7-4(9)3(8(11)12)2-6-5(7)10/h2H,1H3,(H,6,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZQHCPSSXFKBNP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CNC1=O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70313073 | |
Record name | NSC266152 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70313073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-5-nitrouracil | |
CAS RN |
25912-37-2 | |
Record name | 3-Methyl-5-nitro-2,4(1H,3H)-pyrimidinedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25912-37-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 266152 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025912372 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC266152 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266152 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC266152 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70313073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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